Zirconium stearate

Description

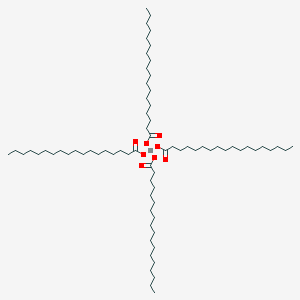

Structure

2D Structure

Propriétés

IUPAC Name |

octadecanoate;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C18H36O2.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*2-17H2,1H3,(H,19,20);/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQWWCJWSIOWHG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H140O8Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166422 | |

| Record name | Zirconium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1225.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15844-92-5 | |

| Record name | Zirconium stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015844925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Zirconium Stearate

Metathesis Reaction Pathways

The metathesis, or precipitation, method is a common route for producing metallic stearates. google.com This process involves the reaction of a soluble zirconium salt with a stearate (B1226849) salt, typically in a solvent.

Aqueous and Solvent-Mediated Syntheses

In an aqueous-mediated synthesis, stearic acid is first saponified with an alkali like sodium hydroxide (B78521) to form sodium stearate. This is followed by the addition of a zirconium salt solution, such as zirconium oxychloride or zirconium tetrachloride, to precipitate zirconium stearate. wikipedia.org The reaction is typically conducted under vigorous stirring at temperatures ranging from 60–80°C. Maintaining alkaline conditions, with a pH between 8 and 10, is crucial to prevent the hydrolysis of the zirconium salt.

Solvent-mediated syntheses, on the other hand, utilize organic solvents like toluene (B28343) or xylene to improve the miscibility of the reactants. For instance, reacting stearic acid with zirconium isopropoxide in refluxing toluene at 110°C for three hours can yield this compound with approximately 85% yield and greater than 95% purity.

Influence of Zirconium Precursors on Product Purity and Reaction Efficiency

The selection of the precursor also dictates the reaction conditions. For example, zirconium alkoxides like zirconium isopropoxide can be used in solvent-based methods under reflux. Studies on the synthesis of zirconia (zirconium oxide) from different precursors, such as zirconium n-propoxide and zirconium acetate (B1210297), have shown that the precursor type significantly affects the resulting crystalline structure of the material, a principle that can be extended to the synthesis of this compound. mdpi.comnih.gov

Direct Acid-Base Reaction Approaches

The direct reaction method involves the direct interaction of stearic acid with a zirconium compound, such as zirconium oxide or hydroxide. atamanchemicals.com This approach is often carried out at elevated temperatures, typically between 120–150°C, and may require prolonged reaction times of 4–6 hours. An advantage of this method is the avoidance of water-soluble salt byproducts, which can lead to a purer product. scribd.com However, a drawback is the potential for incomplete reaction, which may leave unreacted metal oxides or hydroxides in the final product. scribd.com

Fusion Methods in this compound Production

The fusion method involves heating stearic acid with a metal oxide or hydroxide, in this case, a zirconium compound, to a temperature above the melting point of the resulting this compound. google.comscribd.com As the reaction proceeds, the water formed is driven off as steam, yielding a dry product directly. scribd.com This method is efficient as it eliminates the need for a separate drying step. scribd.com The physical form of the final product can be controlled, and it is possible to achieve a high degree of purity. scribd.com

Advanced Synthetic Innovations

Catalytic Saponification Techniques

Innovations in the synthesis of metal stearates include the use of catalysts to improve reaction efficiency. In the context of the saponification step, which is often a precursor to metathesis, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide have been shown to accelerate the reaction, potentially reducing the reaction time by as much as 30%. This approach can lead to a more efficient and cost-effective production process.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis is a modern technique that leverages microwave energy to drive chemical reactions. This method offers several advantages over conventional heating, including rapid reaction rates, improved energy efficiency, and enhanced product yields. acs.orgrsc.org The process relies on the interaction of polar molecules in the reaction mixture with electromagnetic waves, leading to efficient and uniform heating. researchgate.net While specific protocols for this compound are not extensively detailed in the provided research, the principles can be inferred from the synthesis of other zirconium-based materials, such as zirconium-based metal-organic frameworks (Zr-MOFs) and zirconium phosphate (B84403) nanoplates. researchgate.netresearchgate.net

The general protocol for microwave-assisted synthesis involves a dedicated reactor equipped with pressurized vessels, which allows for temperatures to exceed the solvent's normal boiling point. acs.orgresearchgate.net This technique significantly reduces reaction times; for instance, the synthesis of Zr-MOFs via microwave irradiation can be completed in 2 to 2.5 hours, a substantial reduction from the 24 hours required for conventional solvothermal methods at similar temperatures. researchgate.net Key to this process is the selection of a suitable polar solvent that effectively absorbs microwave energy. acs.org High-boiling-point solvents are often used to enable reactions at relatively high temperatures in an open-system setup. acs.org

Control over synthesis parameters is crucial for optimizing the final product's properties. In the context of Zr-MOFs, parameters such as reaction time, temperature, and the concentration of modulators are varied to fine-tune crystallinity, yield, and porosity. researchgate.net For example, the synthesis of UiO-67, a type of Zr-MOF, was optimized under microwave irradiation at temperatures of 80 °C and 120 °C. researchgate.net The rapid heating and cooling cycles afforded by microwave reactors also prevent unwanted side reactions and crystal degradation. researchgate.net Applying these principles to this compound synthesis would involve dissolving stearic acid and a zirconium precursor in a suitable polar solvent and subjecting the mixture to microwave irradiation under controlled temperature and pressure conditions to achieve rapid and efficient formation of the desired product.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. nih.govfrontiersin.org These principles focus on aspects such as energy efficiency, the use of renewable feedstocks, waste reduction, and the avoidance of hazardous substances. frontiersin.orgrsc.orgresearchgate.net

A key principle is the use of renewable raw materials. rsc.org Stearic acid, a primary reactant for this compound, can be sourced from vegetable oils, providing a renewable alternative to fossil-fuel-based feedstocks. rsc.org This aligns with the green chemistry goal of utilizing sustainable resources.

Another significant area of green chemistry is the development of energy-efficient and solvent-free reaction conditions. frontiersin.org Mechanochemistry, which involves conducting reactions in the solid state by milling or grinding, is a prominent example. frontiersin.org This technique can eliminate the need for potentially toxic solvents, reduce waste, and lower energy consumption by enabling reactions at room temperature. frontiersin.org The synthesis of various oleochemicals has been successfully demonstrated using ball-milling techniques, suggesting its potential applicability for the direct reaction of stearic acid with a zirconium source. frontiersin.org

Furthermore, the principle of catalysis plays a vital role. The use of efficient and recyclable catalysts can significantly improve the sustainability of a process. acs.org For instance, in related esterification reactions, research has focused on developing catalysts that can be easily separated from the product and reused multiple times without a significant loss of activity. acs.org This approach combines the high efficiency of homogeneous catalysis with the practical advantages of heterogeneous catalysis, reducing waste and cost. acs.org In the synthesis of this compound, this could involve using a solid zirconium catalyst that can be filtered off and recycled or designing the process to allow for the precipitation and recovery of the catalyst post-reaction. acs.org

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the synthesis include temperature, catalyst concentration, the molar ratio of reactants, and reaction time. researchgate.netresearchgate.net Systematic studies, often employing methodologies like Response Surface Methodology (RSM), allow researchers to quantify the effects of these variables and their interactions. researchgate.netresearchgate.net

Temperature: Reaction temperature significantly affects reaction kinetics. Elevated temperatures generally increase the reaction rate, but excessively high temperatures can risk the decomposition of reactants or products like stearates. In the hydrogenation of ethyl stearate using zirconia-supported catalysts, an optimized temperature of 175 °C was used. For the amidification of stearic acid with a zirconium tetrachloride catalyst, temperature was also identified as a key factor influencing product conversion. researchgate.net

Catalyst Concentration: The amount of catalyst used is a crucial factor. In a study on the esterification of fatty acids, catalyst loading was varied, demonstrating a direct impact on reaction yield within a given timeframe. acs.org Similarly, in the amidification of stearic acid, increasing the concentration of the zirconium tetrachloride catalyst from 1% to 4% (w/w of stearic acid) led to a higher conversion, with the 4% concentration being optimal. researchgate.net

Molar Ratio of Reactants: The ratio of stearic acid to the zirconium source is another critical parameter. An optimal molar ratio ensures that the limiting reactant is fully consumed, maximizing yield. In a study optimizing stearamide production, the substrate molar ratio of urea (B33335) to stearic acid was varied, with a ratio of 8:1 found to produce the highest conversion. researchgate.net

Reaction Time: The duration of the reaction must be sufficient to allow for maximum conversion without promoting side reactions or product degradation. Optimization studies for related esterification processes show that yield increases with time, eventually reaching a plateau. acs.org For the synthesis of methyl stearate, high-shear mixing was shown to decrease the required reaction time from hours to just 12 minutes. rsc.orgresearchgate.net

The following tables, based on data from related studies, illustrate how varying these parameters can influence reaction outcomes.

Table 1: Effect of Catalyst Loading and Reaction Time on Fatty Acid Esterification Yield acs.org

| Catalyst Loading (% mol) | Reaction Time (hours) | Yield (%) |

|---|---|---|

| 0.1 | 2 | 15 |

| 0.1 | 4 | 20 |

| 1.0 | 2 | 80 |

| 1.0 | 4 | >95 |

| 2.5 | 2 | >95 |

| 2.5 | 4 | >95 |

Conditions: 170 °C, fatty acid to alcohol molar ratio of 1:1.2. This data demonstrates that increasing catalyst loading and reaction time generally increases the product yield, with a 1.0% catalyst loading being sufficient to achieve a high yield within 4 hours.

Table 2: Optimization of Parameters for Amidification of Stearic Acid researchgate.net

| Parameter | Range Studied | Optimal Value | Effect on Conversion |

|---|---|---|---|

| Substrate Molar Ratio (Urea/Stearic Acid) | 2:1 - 8:1 | 8:1 | Positive correlation; higher ratio increased conversion. |

| Catalyst Concentration (% w/w SA) | 1% - 4% | 4% | Positive correlation; higher concentration increased conversion. |

| Solvent Ratio (v/w SA) | 1:1 - 3:1 | 1:1 | Higher solvent ratio showed a complex interaction effect. |

This study resulted in a predicted and validated stearic acid conversion of approximately 90% at the optimal conditions. researchgate.net

Surface Chemistry and Interfacial Phenomena of Zirconium Stearate

Surface Modification Mechanisms

The interaction of zirconium stearate (B1226849) with surfaces is a complex process involving both chemical and physical phenomena. These interactions are fundamental to its function as a surface modifier, coupling agent, and dispersant.

Esterification Reactions with Hydroxyl Groups on Metal Oxide Surfaces

Zirconium stearate can react with hydroxyl (-OH) groups present on the surface of metal oxides, such as zirconia (ZrO₂) and alumina (B75360) (Al₂O₃), through an esterification reaction. researchgate.netpsu.eduresearchgate.net This chemical reaction involves the carboxyl group (-COOH) of stearic acid and the surface hydroxyl groups, leading to the formation of a covalent bond and the release of a water molecule. researchgate.net This process effectively grafts the long hydrocarbon chain of the stearate onto the metal oxide surface. rsc.org

The formation of this ester linkage is a key mechanism in the surface modification of ceramic powders. researchgate.netresearchgate.net For instance, when modifying zirconia powders with stearic acid, an amorphous film of stearic acid is observed on the powder's surface, which is attributed to this esterification reaction. researchgate.net This reaction is often facilitated by processes like ball milling, which provides the necessary energy to induce the chemical bond. researchgate.net The resulting organic layer changes the surface from hydrophilic to hydrophobic. researchgate.net

Chemisorption and Physisorption Interactions

Beyond covalent bonding, this compound's interaction with surfaces also involves chemisorption and physisorption. mdpi.com

Chemisorption involves the formation of a chemical bond between the stearate molecules and the surface. The disappearance of the characteristic infrared band for the carboxylic acid (-COOH) and the appearance of a band corresponding to the carboxylate (-COO⁻) group confirms the adsorption of stearic acid as stearate, indicating a monolayer formation. pradeepresearch.org This suggests a strong, direct bond with the substrate.

Role in Hydrophobization and Oleophilization of Surfaces

A primary application of this compound is the modification of surface wettability, specifically inducing hydrophobicity (water repellency) and oleophilicity (oil affinity). This transformation is a direct consequence of the surface modification mechanisms discussed above.

By grafting the long, nonpolar hydrocarbon tails of the stearate molecules onto a polar surface, this compound effectively creates a low-energy, nonpolar surface layer. researchgate.neticevirtuallibrary.com This organic coating prevents water from wetting the surface, a critical property for applications such as waterproofing materials. wikipedia.org For example, modifying zirconia powders with stearic acid changes the powder's nature from hydrophilic to hydrophobic. researchgate.net This alteration is crucial in processes like ceramic injection molding, as it limits the agglomeration of ceramic powders and improves their dispersion in non-aqueous binders. researchgate.net

The hydrophobic and oleophilic nature imparted by this compound also finds use in creating superhydrophobic and superoleophilic coatings. researchgate.net Such coatings have applications in self-cleaning surfaces and the separation of oil-water mixtures. researchgate.net

Interfacial Bonding and Compatibility with Polymeric Matrices

This compound plays a significant role as a coupling agent, enhancing the interfacial bonding and compatibility between inorganic fillers and organic polymer matrices. researchgate.netresearchgate.net This is crucial for the performance of composite materials.

The stearate's long alkyl chains can physically entangle with the polymer chains of the matrix, creating a strong interfacial bond. icevirtuallibrary.commdpi.com This improved adhesion between the filler and the matrix allows for efficient stress transfer, which can enhance the mechanical properties of the composite material. mdpi.com Research has shown that this compound can improve the thermal stability and mechanical strength of polymer composites. smolecule.com

By modifying the surface of inorganic particles, this compound reduces the polarity difference between the filler and the polymer matrix, leading to better dispersion of the filler particles. icevirtuallibrary.com This prevents agglomeration and ensures a more homogeneous composite material with improved properties. researchgate.net

Stabilization of Emulsions and Protective Coating Formation

This compound is utilized for its ability to stabilize emulsions and form protective coatings on various surfaces.

As a metallic soap, this compound can act as an emulsifier, stabilizing oil-in-water or water-in-oil emulsions. wikipedia.orgsmolecule.com This property is valuable in the formulation of various products, including cosmetics and water-repellent treatments. smolecule.comgoogle.com The stabilization is achieved by the adsorption of the this compound molecules at the oil-water interface, where the polar head group orients towards the water phase and the nonpolar tail extends into the oil phase, reducing the interfacial tension. harvard.edu

Furthermore, this compound is used in the formation of protective coatings. google.com These coatings can provide properties such as water repellency and corrosion resistance. psu.eduairedale-group.com The formation of a dense, hydrophobic layer on a metal surface can prevent contact with corrosive agents. airedale-group.comresearchgate.net In the context of paints and varnishes, zirconium compounds can act as driers and improve the adhesion of the coating to the substrate. psu.eduscribd.com

Langmuir Monolayer Studies of Zirconyl Stearate

The behavior of zirconyl stearate at the air-water interface has been investigated using Langmuir monolayer techniques. aip.orgaip.org These studies provide insights into the two-dimensional organization and phase behavior of the molecules.

By compressing a monolayer of zirconyl stearate on a water subphase, pressure-area (π-A) isotherms can be generated. aip.org These isotherms reveal information about the packing density, stability, and phase transitions of the monolayer. Such studies are foundational for the deposition of thin films using the Langmuir-Blodgett technique. aip.orgacs.org The properties of these monolayers, and the resulting thin films, can be influenced by factors such as the pH of the subphase. aip.org Investigations into the coordination of the carboxylate headgroup with metal ions on the water surface have shown that different coordination geometries (unidentate, bidentate) can be induced, which in turn affects the structure of the deposited films. researchgate.net

Rheological Properties and Viscoelastic Behavior in Zirconium Stearate Systems

Influence on Suspension and Slurry Viscosity

Zirconium stearate (B1226849) is utilized to modify the viscosity of suspensions and slurries. In many industrial processes, such as ceramic injection molding and coatings, controlling the flow behavior of particulate suspensions is paramount for achieving desired product quality. The addition of zirconium stearate can lead to a reduction in the viscosity of highly filled systems. This effect is largely attributed to its role as a lubricant and surfactant. researchgate.net

The concentration of this compound is a critical factor. An optimal concentration can lead to the best flow properties. researchgate.net For example, in zirconia feedstocks for micropowder injection molding, a specific stearic acid concentration was found to yield the most favorable feedstock flow and homogeneity. researchgate.net However, exceeding this optimal concentration can sometimes have a negative impact on the rheological properties due to the formation of agglomerates or depletion flocculation. researchgate.net

The table below illustrates the effect of increasing solid phase content on the viscosity of ceramic suspensions, a factor that can be mitigated by additives like this compound.

| Solid Phase Content (vol. %) | Initial Viscosity (Pa·s) | Viscosity at 100 s⁻¹ (Pa·s) |

| 30 | 1.2 | 0.03 |

| 35 | 4.5 | 0.06 |

| 40 | 13.2 | - |

| 45 | 32.4 | - |

| 50 | 100 | - |

| 55 | 386 | 1.24 |

| Data sourced from a study on ZTA pipes (B44673) showing a significant increase in viscosity with higher solid phase content. mdpi.com |

Rheological Models and Their Application

The rheological behavior of this compound-containing systems, which are typically non-Newtonian fluids, can be described by various mathematical models. These models are essential for predicting and controlling the material's behavior during processing.

Commonly applied rheological models include:

Power-Law Model: This model describes fluids where the shear stress is proportional to the shear rate raised to a power (the power-law index). It is often used to characterize shear-thinning or shear-thickening behavior. researchgate.net

Herschel-Bulkley Model: This model is an extension of the Power-Law model that includes a yield stress parameter. It is suitable for materials that behave as a solid at low stress but flow once the yield stress is exceeded. researchgate.net The presence of a yield stress can be observed in highly concentrated suspensions. researchgate.net

Cross Model: This model describes the viscosity of a fluid over a wide range of shear rates, including the Newtonian plateaus at very low and very high shear rates, and the shear-thinning region in between. researchgate.netresearchgate.net

Carreau-Yasuda Model: This is another versatile model that can describe the viscosity of many polymer melts and solutions, including the transition from Newtonian to shear-thinning behavior. researchgate.net

The choice of model depends on the specific characteristics of the suspension. For example, at low concentrations of stearic acid, the Cross model might be appropriate, while at higher concentrations where a yield point is observed, the Herschel-Bulkley model may be more suitable. researchgate.net These models are crucial for simulating and optimizing processes like injection molding. researchgate.netmdpi.com

The table below shows an example of how different rheological models can be fitted to experimental data for feedstocks with varying stearic acid content.

| Stearic Acid in Binder (%) | Rheological Model | Key Parameter (k) | Goodness of Fit (R²) |

| 1.0 | Herschel-Bulkley | - | - |

| 4.2 | Herschel-Bulkley | - | - |

| Data adapted from a study on alumina (B75360) feedstocks, illustrating the application of the Herschel-Bulkley model. researchgate.net |

Impact on Interparticle Interactions and Filler Dispersion

This compound plays a significant role in modifying interparticle interactions and improving the dispersion of fillers within a liquid matrix. In many composite materials and suspensions, fillers like ceramic or mineral powders tend to agglomerate due to attractive forces between particles. This agglomeration can lead to poor homogeneity and negatively impact the material's properties.

The addition of this compound, acting as a dispersant, helps to overcome these attractive forces. mdpi.com The mechanism often involves the chemical bonding of the stearate to the surface of the filler particles. researchgate.netmdpi.com This creates a surface layer that reduces the direct contact and interaction between particles, leading to better dispersion. researchgate.netthedplgroup.com Improved dispersion results in a more uniform distribution of the filler throughout the matrix, which is crucial for achieving consistent product quality and performance. thedplgroup.com

The effectiveness of this compound as a dispersant is influenced by the chemical nature of both the filler and the surrounding medium. The interaction between the carboxyl group of the stearate and the surface of the filler particles is a key factor. researchgate.net

Optimization of Additive Concentration and Processing Parameters

To achieve the desired rheological properties and product performance, it is crucial to optimize the concentration of this compound and the processing parameters. The optimal concentration of the additive depends on various factors, including the specific surface area of the filler particles and the composition of the binder system. researchgate.net

Studies have shown that there is an optimal concentration of stearic acid for achieving the best flow properties in zirconia feedstocks. researchgate.net For example, a concentration of 2.2 mg/m² of stearic acid relative to the filler's specific surface area was found to be optimal for certain zirconia-based feedstocks for micropowder injection molding. researchgate.net Adding too little may not provide sufficient lubrication and dispersion, while adding too much can lead to processing difficulties and defects in the final product. researchgate.net

Processing parameters such as temperature and shear rate also have a significant impact on the rheological behavior of this compound-containing systems. Viscosity is generally temperature-dependent, and for many systems, it decreases with increasing temperature. researchgate.netresearchgate.net The shear rate during processing also affects viscosity, with most systems exhibiting shear-thinning behavior. mdpi.comresearchgate.net Therefore, a comprehensive understanding and control of these parameters are necessary for successful manufacturing. researchgate.net

The table below shows the results of optimizing stearic acid concentration in an alumina feedstock, which demonstrates the principle of finding an optimal additive level.

| Sample | Stearic Acid in Binder (%) | Viscosity at a Specific Shear Rate (Pa·s) |

| 1 | 0.0 | - |

| 2 | 1.0 | - |

| 3 | 2.1 | - |

| 4 | 3.1 | - |

| 5 | 4.2 | - |

| 6 | 8.5 | - |

| 7 | 12.8 | - |

| 8 | 17.0 | - |

| Adapted from a study on the effect of stearic acid on the rheological properties of ethylene (B1197577) vinyl acetate (B1210297) based feedstocks for fused filament fabrication of alumina. researchgate.net |

Rheological Characterization Techniques for this compound-Containing Systems

A variety of techniques are employed to characterize the rheological properties of systems containing this compound. These methods provide valuable data on viscosity, viscoelasticity, and other flow behaviors.

Common rheological characterization techniques include:

Rotational Rheometers: These instruments are widely used to measure viscosity as a function of shear rate, shear stress, and temperature. fiveable.me They can operate in both controlled stress and controlled rate modes and utilize various geometries such as concentric cylinders, cone-and-plate, and parallel plates. fiveable.mescielo.br

Capillary Rheometers: These devices are particularly useful for characterizing materials at high shear rates, which are often encountered in processes like injection molding. researchgate.netutm.my The material is forced through a capillary die, and the pressure drop and flow rate are measured to determine viscosity. ustb.edu.cn

Oscillatory Rheometry: This technique is used to probe the viscoelastic properties of a material by applying a small, oscillating strain or stress. uni-freiburg.de It provides information on the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. This is valuable for understanding the material's structure and stability. mdpi.com

Torque Rheometry: This method is often used to evaluate the mixing behavior and processability of highly filled systems, such as feedstocks for powder injection molding. researchgate.net The torque required to mix the material at a constant speed is measured, providing an indication of the material's viscosity and homogeneity. researchgate.net

The data obtained from these techniques are essential for quality control, process optimization, and the development of new materials. mdpi.comresearchgate.netfiveable.mescielo.brbohrium.com

Shear-Thinning and Thixotropic Behavior

Systems containing this compound often exhibit non-Newtonian flow behaviors, particularly shear-thinning and thixotropy.

Shear-thinning , also known as pseudoplasticity, is the phenomenon where the viscosity of a fluid decreases with an increasing shear rate. mdpi.comresearchgate.net This is a common characteristic of suspensions and polymer solutions. semanticscholar.orgnih.gov In this compound systems, the alignment of particles and the breakdown of particle agglomerates under shear contribute to this behavior. psu.edu Shear-thinning is often a desirable property in applications like injection molding and coating, as it allows the material to flow easily under high shear conditions (e.g., during injection) but maintain a higher viscosity at low shear (e.g., to prevent sagging or settling). researchgate.netgoogle.com

Thixotropy is a time-dependent shear-thinning behavior. A thixotropic fluid's viscosity decreases over time when subjected to constant shear and then gradually recovers when the shear is removed. This behavior is associated with the breakdown and reformation of the internal structure of the material. While not as commonly reported as shear-thinning, thixotropic effects can be present in some this compound-containing systems, particularly in highly concentrated suspensions where particle networks can form at rest and be broken down by shear.

The degree of shear-thinning can be quantified by the power-law index from the Power-Law model; a lower index indicates more pronounced shear-thinning behavior. researchgate.net The presence and extent of these behaviors are influenced by factors such as particle size and shape, solid loading, and the concentration of this compound. psu.edunih.gov

Mechanistic Investigations of Zirconium Stearate in Chemical Reactions

Complex Formation with Various Substrates

Zirconium stearate (B1226849), classified as a metallic soap, demonstrates a capacity to form complexes with a variety of substrates. This interaction is primarily facilitated by the zirconium center, which can act as a Lewis acid, and the long stearate chains that can engage in van der Waals interactions. The formation of these complexes is a critical first step in many of its applications, from stabilizing emulsions to facilitating chemical transformations. mdpi.com

In the context of catalysis, the zirconium atom in zirconium-based catalysts can coordinate with substrates containing electron-donating groups, such as the carbonyl group in carboxylic acids and esters. nii.ac.jp This coordination activates the substrate, making it more susceptible to subsequent chemical attack. For instance, in the esterification of fatty acids, the carboxylic acid is believed to interact with the Lewis acidic zirconium sites, initiating the catalytic cycle. nii.ac.jp Similarly, zirconium-based metal-organic frameworks (MOFs) have shown the ability to form complexes with organic molecules through hydrogen bonding and π-π stacking interactions, leading to fluorescence quenching, a principle used in chemical sensing. researchgate.netrsc.org While these studies often involve zirconium oxides or MOFs, the fundamental principle of Lewis acid-base complex formation is applicable to zirconium stearate, where the zirconium ion is the active site.

Stabilization and Reactivity Enhancement of Molecules

Furthermore, the zirconium center's Lewis acidity can polarize bonds within the coordinated substrate, thereby enhancing its reactivity. In propane (B168953) dehydrogenation, the modification of a silica (B1680970) support with zirconium was found to alter the oxygen donor ability of the support, which in turn influenced the Co-O bond strength of the active cobalt sites, leading to significantly improved catalytic activity and selectivity. acs.org This demonstrates how a zirconium species can electronically modify a system to enhance reactivity. While this example uses a different zirconium precursor, the principle of electronic modification by the zirconium center is relevant to the potential catalytic role of this compound.

Reaction Pathways in Catalytic Processes

Zirconium compounds, including those derived from or related to this compound, are pivotal in a variety of catalytic processes. The following subsections detail the mechanistic pathways for several key transformations.

Hydrogenation Mechanisms (e.g., Ethyl Stearate to 1-Octadecanol)

The hydrogenation of fatty acid esters to fatty alcohols is an industrially significant reaction. Zirconia-supported ruthenium catalysts have been shown to be effective for the hydrogenation of ethyl stearate to 1-octadecanol. nii.ac.jpcsic.es Mechanistic studies suggest that the reaction proceeds via the hydrogenolysis of the ester to an aldehyde intermediate, which is then further hydrogenated to the alcohol. nii.ac.jpcsic.es

A synergistic effect between the ruthenium nanoparticles and the tungstated zirconia support is believed to be crucial for the high activity and selectivity observed. csic.es The zirconia support is not merely an inert carrier but actively participates in the reaction. It is proposed that a metal-Lewis acid cooperation between the ruthenium and the tungsten/zirconia species is responsible for the high efficiency. csic.es The Lewis acidic sites on the zirconia can activate the carbonyl group of the ester, facilitating the nucleophilic attack by hydride species from the ruthenium surface.

| Catalyst System | Substrate | Product | Temperature (°C) | Pressure (bar H₂) | Selectivity to 1-Octadecanol (%) | Reference |

| Ru on tungstated zirconia (W/Zr) | Ethyl Stearate | 1-Octadecanol | 175 | 40 | High | nii.ac.jpcsic.es |

| Ru(1.3)W(33)/Zr | Ethyl Stearate | 1-Octadecanol | 175 | 40 | 100 (at low to moderate conversion) | csic.es |

Deoxygenation Pathways (e.g., Stearic Acid to Alkanes)

The deoxygenation of fatty acids to alkanes is a key process in the production of biofuels. Zirconia-supported nickel catalysts have been investigated for the deoxygenation of stearic acid. The proposed reaction mechanism involves two parallel routes for the reduction of stearic acid to octadecanal (B32862). upv.es One route involves direct hydrogenation on the nickel nanoparticles, while the other is a synergistic pathway involving both the nickel and the zirconia support. upv.es In the synergistic route, the stearic acid adsorbs onto the zirconia surface, and subsequent abstraction of the α-hydrogen leads to a ketene (B1206846) intermediate, which is then hydrogenated on the nickel. upv.es The resulting octadecanal is then decarbonylated to n-heptadecane on the nickel nanoparticles. upv.es

Another major deoxygenation pathway is hydrodeoxygenation (HDO), which involves the reduction of the carboxylic acid to an alcohol intermediate, followed by dehydration and hydrogenation to form the corresponding alkane. acs.org The choice of catalyst and reaction conditions can influence the dominant pathway, leading to different product distributions (e.g., C17 vs. C18 alkanes from stearic acid). acs.org

| Catalyst | Substrate | Major Products | Key Mechanistic Feature | Reference |

| Ni/ZrO₂ | Stearic Acid | n-Heptadecane | Synergistic catalysis via ketene intermediate | upv.es |

| Pd/Carbon | Stearic Acid | n-Heptadecane, n-Octadecane | Decarbonylation and stepwise reduction | researchgate.net |

| Ni/ZrO₂, Cu/ZrO₂ | Stearic Acid | n-Heptadecane, 1-Octadecanol | Reductive deoxygenation and decarbonylation | acs.org |

Esterification Mechanisms (e.g., Methyl Stearate Formation)

Zirconium-based catalysts have demonstrated significant activity in the esterification of fatty acids. The reaction between stearic acid and methanol (B129727) to produce methyl stearate has been studied using various zirconium-containing catalysts, including tin zirconium oxides and zirconium-based MOFs. mdpi.comupv.es

The mechanism is generally understood to proceed via a Lewis acid-catalyzed pathway. nii.ac.jpupv.es The zirconium center acts as a Lewis acid, coordinating to the carbonyl oxygen of the stearic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. nii.ac.jp In the case of amino-functionalized Zr-MOFs, a cooperative acid-base mechanism has been proposed, where the Lewis acidic zirconium site activates the carboxylic acid, and the basic amino group assists in the deprotonation of the alcohol, further enhancing the reaction rate. upv.es

| Catalyst | Reactants | Product | Temperature (°C) | Yield (%) | Reference |

| Tin zirconium oxide (SnZrh) | Stearic Acid, Methanol | Methyl Stearate | 120 | 74 | mdpi.com |

| ZrO₂/SiO₂ | Stearic Acid, Methanol | Methyl Stearate | 60 | up to 91 | researchgate.net |

| UiO-66-NH₂ (Zr-MOF) | Lauric Acid, Ethanol | Ethyl Laurate | 60 | >99 | upv.es |

Ketonic Decarboxylation of Fatty Acids

The ketonic decarboxylation of fatty acids to produce long-chain symmetrical ketones is another important reaction where zirconium catalysts, particularly monoclinic zirconia, have shown high efficacy. upv.esresearchgate.net This reaction is fundamental to the production of biowaxes from renewable resources. upv.es

The reaction of stearic acid over a zirconia catalyst proceeds through the formation of a β-keto acid intermediate. upv.es Mechanistic studies suggest that the reaction occurs when an acidic hydrogen is present in the α-position to the carboxylate group, which is necessary for the generation of an enolate species. mdpi.com The reaction of methyl stearate over zirconium oxide has been shown to produce a wax fraction with a 60% yield, indicating that this pathway is also viable for fatty acid esters. upv.esresearchgate.net Labeling experiments have suggested that at higher temperatures, the ketone intermediate can degrade via a radical chain mechanism. upv.esresearchgate.net

| Catalyst | Substrate | Major Product | Key Mechanistic Feature | Reference |

| Monoclinic Zirconia | Sunflower Oil (rich in C18 fatty acids) | Wax fraction (ketones) | Ketonic decarboxylation | upv.esresearchgate.net |

| Monoclinic Zirconia | Methyl Stearate | Wax fraction (ketones) | Ketonic decarboxylation | upv.esresearchgate.net |

| Ceria-Zirconia | Mixed Fatty Acids | Cross-ketones | Faster cross-ketonic decarboxylation | mdpi.com |

Role as a Lewis Acid Site in Catalysis

This compound's catalytic activity is fundamentally linked to the presence of the zirconium (Zr) metal center, which functions as a Lewis acid. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. In the context of catalysis, the Zr⁴⁺ ion in zirconium-based compounds acts as an electrophilic center, capable of coordinating with and activating substrate molecules.

The mechanism of action involves the zirconium center interacting with electron-rich atoms (like oxygen or nitrogen) in a reactant molecule. This interaction, or coordination, polarizes the reactant, making it more susceptible to nucleophilic attack and thereby lowering the activation energy of the reaction. While direct research on this compound is limited, the catalytic behavior of related zirconium compounds, such as zirconium carboxylates and zirconium-based metal-organic frameworks (MOFs), provides significant insight into its function as a Lewis acid catalyst. mdpi.comnii.ac.jpupv.es

Research on various zirconium-based catalysts has demonstrated that Lewis acidity is a key factor in their catalytic performance. For instance, studies on zirconium phosphate (B84403) have identified the Zr⁴⁺ ions as the Lewis acid centers. mdpi.com Similarly, investigations into the ketonic decarboxylation of methyl stearate over zirconia-based catalysts concluded that the conversion rate is dependent on the Lewis acid sites. chula.ac.th The esterification of free fatty acids using zirconium-containing MOFs also highlights the crucial role of coordinatively unsaturated Zr vacancies as Lewis acid sites. upv.es

The catalytic process typically begins with the interaction of the carboxylic acid group of a substrate with the Lewis acid sites on the zirconium compound. nii.ac.jp This initial step generates an intermediate, which is then susceptible to nucleophilic attack, leading to the formation of the final product. nii.ac.jp The strength of the Lewis acidity can be a determining factor in the catalyst's effectiveness. nii.ac.jp

In some catalytic systems, a cooperative effect between the Lewis acid center and other functional groups can enhance catalytic activity. For example, in amino-functionalized zirconium MOFs, a dual activation mechanism is proposed where the zirconium site activates the acid, and the amino group assists in deprotonation or water elimination. upv.es

The following table summarizes research findings on the catalytic activity of various zirconium-based compounds, where the zirconium center acts as a Lewis acid site.

| Catalyst System | Reaction | Substrates | Product | Key Findings |

| Zirconium Phosphate (ZrP) Microspheres | Acylation | Methyl stearate, Ethanolamine | Stearic acid monoethanolamide | Achieved ~92.9% conversion of methyl stearate at 393 K after 12 hours, attributed to a high number of acid sites. mdpi.com |

| Organozirconium Complexes (TBA-P-Al-Zr) | Esterification | Oleic acid, Methanol | Methyl oleate (B1233923) | Showed 90% conversion after 6 hours at 80°C, acting as a Lewis acid catalyst. nii.ac.jp |

| Zirconium Carboxylates [Zr(Oct)ₓ] | Ethylene (B1197577) Oligomerization | Ethylene | Linear α-olefins | The zirconium pre-catalyst, activated by an organoaluminum co-catalyst, demonstrated high activity. mdpi.com |

| Ru on Tungstated Zirconia (Ru/W/Zr) | Hydrogenation | Ethyl stearate | 1-Octadecanol | A metal-Lewis acid cooperation between Ru and W was identified as responsible for the high catalytic activity. csic.es |

| Zirconia-based Catalysts | Ketonic Decarboxylation | Methyl stearate | Ketone product | The conversion of methyl stearate was found to be dependent on the Lewis acid sites of the catalyst. chula.ac.th |

| **Zirconium-containing MOF (UiO-66-NH₂) ** | Esterification | Oleic acid, Oleyl alcohol | Oleyl oleate | The Zr-MOF catalyst improved the reaction yield compared to the autocatalyzed reaction. upv.es |

Catalytic Applications of Zirconium Stearate and Zirconium Stearate Modified Materials

Zirconium Stearate (B1226849) as a Catalyst Support Material

The immobilization of catalysts on zirconium stearate supports can lead to a marked improvement in both reaction efficiency and the potential for catalyst reuse. smolecule.com By providing a stable, high-surface-area scaffold, the support material ensures that the active catalytic sites are well-dispersed and accessible to the reactants. This dispersion prevents the aggregation of the catalyst, a common cause of deactivation. Furthermore, the heterogeneous nature of the supported catalyst simplifies its separation from the reaction mixture, allowing for recovery and multiple reuse cycles. This characteristic is crucial for developing sustainable and economically viable chemical processes. Research on stearic acid-grafted zirconium-based metal-organic frameworks (MOFs) has demonstrated that such modifications can lead to excellent reusability, with catalysts maintaining high activity over several cycles. rsc.org

Zirconium-based supports are instrumental in various specialized organic reactions.

Olefin Metathesis: While this compound itself is not the primary catalyst, zirconium-based nodes within metal-organic frameworks (MOFs) act as potent supports for activating metathesis catalysts. nih.gov For instance, the zirconium nodes in the MOF NU-1000, which possess strong Lewis acidity, can immobilize and activate methyltrioxorhenium (MTO), a compound that is otherwise inactive, to catalyze olefin metathesis. nih.govresearchgate.net This demonstrates the critical role of the zirconium support in facilitating this powerful carbon-carbon bond-forming reaction.

Acylation: Zirconium phosphates (ZrP) have proven to be effective catalysts for acylation reactions. mdpi.com In a notable application, microspherical alpha-zirconium phosphate (B84403) (α-ZrP) demonstrated high catalytic activity in the acylation of methyl stearate with ethanolamine. nih.gov The enhanced performance, achieving approximately 92.9% conversion of methyl stearate, was attributed to the material's large surface area and the increased number of acid sites present in its porous structure. nih.gov

| Reaction Type | Catalyst System | Key Findings |

| Olefin Metathesis | Methyltrioxorhenium (MTO) on NU-1000 (a Zr-based MOF) | The Zr-based nodes of the MOF serve as Lewis acid sites that activate the otherwise inactive MTO for olefin metathesis. nih.govresearchgate.net |

| Acylation | Microspherical alpha-Zirconium Phosphate (α-ZrP) | Achieved ~92.9% conversion of methyl stearate to monoethanolamides at 393 K after 12 hours, outperforming powdered α-ZrP. nih.gov |

Integration in Heterogeneous Catalysis

The versatility of zirconium extends beyond this compound to a variety of modified materials that are integral to heterogeneous catalysis. These materials are designed to have specific properties, such as enhanced acidity or controlled porosity, making them suitable for demanding industrial applications.

Ruthenium (Ru) supported on tungstated zirconia (WZr) has emerged as a highly effective catalyst for hydrogenation reactions, particularly for the conversion of polyethylene (B3416737) and fatty acid esters. osti.govcsic.es These catalysts exhibit suppressed methane (B114726) formation, a common issue with other ruthenium catalysts, and produce a more valuable product distribution in the diesel and lubricant range. osti.govacs.org The synergy between ruthenium and tungsten species is a key factor in their enhanced performance. csic.es The tungstated zirconia support stores hydrogen as surface hydroxyls via spillover, which facilitates the hydrogenation and desorption of long-chain intermediates, preventing their further breakdown into methane. osti.govacs.orgfigshare.com

| Substrate | Catalyst | Reaction Conditions | Outcome |

| Low-Density Polyethylene (LDPE) | Ruthenium on Tungstated Zirconia (Ru-WZr) | 523 K, 50 bar H₂ | Suppresses methane formation and yields products in the diesel and wax/lubricant range. osti.govacs.orgnih.gov |

| Ethyl Stearate | Ruthenium on Tungstated Zirconia (Ru-WOx/ZrO₂) | 175 °C, 40 bar H₂ | A strong synergistic effect between Ru and W enhances activity and selectivity towards 1-octadecanol. The catalyst is stable and reusable for up to three cycles. csic.es |

Tin zirconium oxide catalysts are effective in promoting esterification reactions, such as the production of biodiesel from stearic acid. repec.org These solid acid catalysts can be prepared through various methods, including ultrasonic-assisted hydrothermal synthesis and sol-gel techniques. repec.org The catalytic efficiency is dependent on reaction parameters such as temperature, reactant molar ratio, and catalyst concentration. Optimized conditions for the esterification of stearic acid with methanol (B129727) using a tin zirconium oxide catalyst (SnZrh) resulted in a 74% yield of methyl stearate. repec.org The catalyst also demonstrated good reusability over multiple runs. repec.org The interaction between the tin oxide active sites and the carbonic group of the fatty acid is believed to be the key mechanism. repec.org

| Reactants | Catalyst | Optimized Conditions | Product Yield |

| Stearic Acid and Methanol | Tin Zirconium Oxide (SnZrh) | 120 °C, 150:1 molar ratio (Methanol:Acid), 60 min | 74% yield of Methyl Stearate. repec.org |

| Oleic Acid and Ethyl Alcohol | SnCl₂ on ZrO₂ support (thermally treated at 100°C) | 60 °C | Higher activity observed compared to the catalyst treated at higher temperatures (200-300°C) and soluble SnCl₂. longdom.org |

Zirconium phosphates (ZrP) are a significant class of solid acid catalysts used in a wide array of organic reactions, including esterification and acetylation. worldwidejournals.comniscpr.res.in Their catalytic activity stems from the presence of both Brønsted acid sites (from P-OH groups) and Lewis acid sites (from Zr⁴⁺ centers). worldwidejournals.commdpi.com These materials can be synthesized in both amorphous and crystalline forms, with the amorphous phase generally exhibiting higher catalytic activity due to a larger surface area. niscpr.res.inresearchgate.net

ZrP catalysts have been successfully employed in the synthesis of aspirin (B1665792) (acetylsalicylic acid) via the O-acetylation of salicylic (B10762653) acid, achieving yields as high as 98% with 100% selectivity. worldwidejournals.com They are considered environmentally friendly alternatives to corrosive liquid acids like sulfuric acid, as they are easily recovered and reusable. worldwidejournals.com In esterification reactions, ZrP has been used to synthesize various monoesters and diesters, demonstrating its promise as a robust and eco-friendly solid acid catalyst. niscpr.res.in

| Reaction | Catalyst | Key Findings |

| Aspirin Synthesis (O-acetylation) | Zirconium Phosphate (ZPO) | Highly efficient, with up to 98% yield and 100% selectivity. Catalyst is eco-friendly and reusable. worldwidejournals.com |

| Esterification (Monoesters) | Amorphous Zirconium Phosphate (ZrPA) | Good yields of ethyl acetate (B1210297), propyl acetate, etc., are achieved with a smaller amount of catalyst and at lower temperatures compared to some zeolites. niscpr.res.in |

| Esterification of Fatty Acids | Mesoporous Zirconium Phosphate (m-ZrP) | Showed good catalytic performance in the esterification of lauric, myristic, palmitic, and stearic acids with methanol; recyclable for five times. mdpi.com |

Catalytic Performance and Selectivity Studies

This compound and materials modified with zirconium or stearic acid have demonstrated significant catalytic activity and selectivity across a range of important chemical transformations. Research has particularly focused on their application in esterification for biodiesel production, hydrogenation of fatty esters, and ketonic decarboxylation.

In the field of biodiesel production, zirconium-based catalysts are noted for their performance in the esterification of fatty acids. For instance, a stearic acid-grafted UiO-66(Zr) metal-organic framework (MOF), denoted as 10SA/UiO-66(Zr), exhibited high catalytic activity for the esterification of oleic acid with methanol at room temperature (298 K). rsc.org This catalyst achieved approximately 94.5% conversion of oleic acid within four hours, with 100% selectivity towards the fatty acid methyl ester (biodiesel). rsc.orgresearchgate.net The performance of zirconia-based catalysts can be enhanced by creating mixed oxides. An aerogel sulfated ZrO₂–SiO₂ mixed oxide catalyst achieved a 91% yield of methyl stearate from the esterification of stearic acid at 60°C in 7 hours. researchgate.net This was a notable improvement over pure sulfated zirconia, which yielded 78% under similar conditions. researchgate.net Similarly, a tin zirconium oxide catalyst (SnZrh) prepared via an ultrasonic-assisted hydrothermal method showed a 74% yield of methyl stearate from stearic acid and methanol at 120°C after 60 minutes. repec.org

Zirconium-supported catalysts have also proven effective in hydrogenation reactions. Ruthenium (Ru) supported on tungstated zirconia (W/Zr) has been used for the hydrogenation of ethyl stearate to 1-octadecanol. csic.es The most efficient catalyst in this system, Ru(1.3)W(33)/Zr, achieved 100% selectivity for 1-octadecanol under relatively mild conditions of 175°C and 4.0 MPa of H₂ pressure, particularly at low to moderate conversion levels. csic.es The synergistic effect between the ruthenium and tungsten species was identified as a key factor in its high activity. csic.es this compound itself can act as a support material that enhances the catalytic activity and selectivity for producing fatty alcohols from fatty esters.

Furthermore, modified zirconia catalysts are active in ketonic decarboxylation. In a study on the ketonic decarboxylation of methyl stearate, zirconia catalysts modified with transition metal oxides demonstrated high conversion and selectivity. chula.ac.th The study found that the conversion of methyl stearate was primarily dependent on the Lewis acid sites on the catalyst surface. chula.ac.th

The following table summarizes the catalytic performance of various this compound and zirconium-modified catalysts in different reactions.

Table 1: Catalytic Performance of Zirconium-Based Catalysts

| Catalyst | Reaction | Substrate(s) | Product(s) | Reaction Conditions | Conversion/Yield | Selectivity | Source(s) |

|---|---|---|---|---|---|---|---|

| 10SA/UiO-66(Zr) | Esterification | Oleic acid, Methanol | Methyl oleate (B1233923) (Biodiesel) | 298 K, 4 h | ~94.5% conversion | 100% | rsc.orgresearchgate.net |

| Aerogel SO₄²⁻/ZrO₂–SiO₂ | Esterification | Stearic acid | Methyl stearate | 60°C, 7 h | 91% yield | Not specified | researchgate.net |

| SnZrh (Tin zirconium oxide) | Esterification | Stearic acid, Methanol | Methyl stearate | 120°C, 60 min | 74% yield | Not specified | repec.org |

| α-ZrP microspheres | Acylation | Methyl stearate, Ethanolamine | Monoethanolamides | 393 K, 12 h | ~92.9% conversion | Not specified | |

| Ru(1.3)W(33)/Zr | Hydrogenation | Ethyl stearate | 1-Octadecanol | 175°C, 40 bar H₂ | Not specified | 100% | csic.es |

| Pt–Mo/ZrO₂ | Hydrodeoxygenation | Ethyl stearate | Ethyl octadecyl ether | 100°C, 0.5 MPa H₂ | 87% yield | Not specified | acs.org |

Reusability and Stability of this compound-Based Catalysts

A critical factor for the industrial application of heterogeneous catalysts is their stability and potential for reuse. This compound and related modified materials have shown promising results in this regard, maintaining high catalytic activity over multiple reaction cycles.

The stearic acid-grafted UiO-66(Zr) catalyst (10SA/UiO-66(Zr)) used for biodiesel production demonstrated excellent reusability. rsc.org After each cycle of esterifying oleic acid, the catalyst was separated, washed, and dried. rsc.org It maintained a yield of over 83% even after six consecutive cycles, indicating no significant loss of activity. rsc.org Post-reaction analysis of the spent catalyst confirmed that its structural properties were largely maintained, suggesting high stability. rsc.org Similarly, a stearic acid-functionalized Zr-Mo metal oxide catalyst was reported to be stable for up to six progressive cycles in the conversion of oleic acid. rsc.org

In hydrogenation reactions, a Ru-supported on tungstated zirconia catalyst (Ru/W/Zr) was found to be stable under the reaction conditions for converting ethyl stearate and could be reused up to three times without an appreciable loss of activity and selectivity to 1-octadecanol. csic.es Another study involving a tin zirconium oxide (SnZrh) catalyst in the esterification of stearic acid professionally studied its reusability for seven runs. repec.org

Zirconium phosphate (ZrP) and its derivatives also show good stability. Mesoporous ZrP used for the esterification of various fatty acids could be recycled five times without a significant loss of activity. mdpi.com In another case, a mesoporous zirconium phosphonate (B1237965) catalyst was recycled up to at least seven times with no significant decline in catalytic activity. mdpi.com The stability of these materials is often attributed to the strong bonding of the catalytic species to the support, which prevents leaching of the active sites during the reaction. iyte.edu.tr For example, while tungstophosphoric acid supported on MCM-48 showed high initial yield in esterification, it leached significantly, causing the yield to drop dramatically after four uses. iyte.edu.tr In contrast, zirconia-based systems often provide a more stable, truly heterogeneous catalytic process. iyte.edu.trresearchgate.net

Table 2: Reusability of Zirconium-Based Catalysts

| Catalyst | Reaction | Number of Cycles | Performance Outcome | Source(s) |

|---|---|---|---|---|

| 10SA/UiO-66(Zr) | Esterification | 6 | Yield maintained above 83% | rsc.orgresearchgate.net |

| Stearic acid-functionalized Zr–Mo metal oxide | Esterification | 6 | Stable performance | rsc.org |

| SnZrh (Tin zirconium oxide) | Esterification | 7 | Studied for seven runs, indicating good reusability | repec.org |

| Ru/W/Zr | Hydrogenation | 3 | No appreciable loss of activity or selectivity | csic.es |

| Mesoporous Zirconium Phosphate (m-ZrP) | Esterification | 5 | No significant loss of activity | mdpi.com |

Influence of Surface Acidity and Hydrophobic/Hydrophilic Character on Catalysis

The catalytic efficacy of this compound and related materials is profoundly influenced by their surface properties, specifically surface acidity and the balance between hydrophobicity and hydrophilicity.

The modification of zirconia surfaces with stearic acid induces a significant change from a hydrophilic to a hydrophobic character. researchgate.net This is achieved through an esterification reaction between the carboxyl group of stearic acid and the hydroxyl groups on the zirconia surface. researchgate.net This hydrophobic surface is particularly advantageous in reactions that produce water as a byproduct, such as esterification. researchgate.netresearchgate.net The hydrophobic nature prevents water molecules from adsorbing onto and deactivating the catalyst's active sites, thereby enhancing catalytic activity and stability. rsc.orgresearchgate.netresearchgate.net Research has shown that for catalysts with constant acidity, a more hydrophobic surface leads to a better yield in the esterification of glycerol (B35011) with oleic acid. researchgate.net In the case of the 10SA/UiO-66(Zr) catalyst, its enhanced hydrophobicity allowed it to maintain high conversion rates in oleic acid esterification even when significant amounts of water were present in the reaction medium. rsc.org

The type and strength of acid sites on the catalyst surface also play a crucial role. Zirconia-based catalysts can possess both Brønsted and Lewis acid sites. chula.ac.thmdpi.com In the ketonic decarboxylation of methyl stearate, Lewis acid sites were found to be the primary driver of catalytic conversion, while Brønsted acid sites played a more significant role in product selectivity. chula.ac.th For Zr-MOFs like UiO-66, the active sites are Zr⁴⁺ Lewis acid centers. mdpi.com Grafting stearic acid onto the UiO-66(Zr) framework creates a hydrophobic environment around these Lewis acid sites, which facilitates the adsorption of lipophilic fatty acids and enhances the reaction rate. rsc.org The development of solid acid catalysts with appropriate hydrophobicity is a key strategy to overcome the deactivation issues common with hydrophilic catalysts, leading to improved activity and reusability. rsc.org

Zirconium Stearate in Advanced Materials Science and Engineering

Applications in Polymer Science

In the field of polymer science, zirconium stearate (B1226849) serves multiple roles, contributing to both the processability of polymers and the enhancement of the final product's physical properties. Metal stearates are widely used as modifiers, lubricants, and stabilizers in the polymer industry. hbchemical.com

The incorporation of zirconium compounds into polymer matrices has been shown to enhance the thermal and mechanical characteristics of the resulting composites. Research indicates that zirconium stearate can improve the thermal stability of polymer blends. smolecule.com While specific data on this compound is emerging, the effects of other zirconium-based materials provide insight into its potential. For instance, zirconia (ZrO₂), an oxide of zirconium, is known for its high thermal stability, fracture toughness, and resistance to crack propagation. researchgate.net When used as a reinforcement in aluminum matrix composites, zirconia significantly improves mechanical properties like compression strength and hardness. researchgate.netemerald.com

Studies on zirconia-toughened alumina (B75360) (ZTA) have shown that the presence of zirconia inhibits the grain growth of alumina during sintering, which consequently enhances the hardness and flexural strength of the composite. researchgate.net Similarly, zirconium silicate (B1173343) (ZrSiO₄) reinforced high-density polyethylene (B3416737) (HDPE) composites exhibit excellent thermal and mechanical properties, including a low coefficient of thermal expansion and high tensile strength. rsc.org These findings underscore the potential of zirconium compounds, including this compound, to act as effective reinforcing agents in composites, improving their resilience to thermal stress and mechanical loads. researchgate.net

Table 1: Effect of Zirconium-Based Compounds on Polymer and Ceramic Composite Properties

| Zirconium Compound | Matrix Material | Property Enhanced | Research Finding |

|---|---|---|---|

| This compound | Polymer Blends | Thermal Stability | Enhances the thermal stability of the composite material. smolecule.com |

| Zirconia (ZrO₂) | AA7075 Aluminum Alloy | Compression Strength, Hardness | Addition of ZrO₂ led to significant improvements in mechanical performance. researchgate.net |

| Zirconia (ZrO₂) | Alumina (ZTA) | Hardness, Flexural Strength | Zirconia inhibited grain growth, enhancing mechanical properties. researchgate.net |

This compound functions as a lubricant and stabilizer in the production of various polymers. In polymer processing, especially for materials like Polyvinyl Chloride (PVC), metallic stearates are crucial. They act as heat stabilizers, preventing thermal degradation of the polymer when subjected to high temperatures and shear forces during manufacturing. platinumindustriesltd.com

As a lubricant, this compound reduces friction between polymer particles and between the polymer and processing machinery. standardchemicals.com.au This improved flow facilitates processes like extrusion and injection molding, ensuring smoother production and better quality of the final product. standardchemicals.com.ausilverfernchemical.com While zinc stearate is more commonly cited for this application, this compound performs a similar function, often used in concentrations of 0.1% to 1% by weight to achieve the desired lubricating and stabilizing effects. platinumindustriesltd.comstandardchemicals.com.au

Development of Functional Coatings

The inherent properties of this compound, particularly its water repellency, make it a candidate for creating advanced functional coatings. smolecule.comm-chem.co.jp These coatings can impart desirable surface characteristics to a variety of substrates.

This compound is utilized in creating water-repellent and superhydrophobic surfaces due to its hydrophobic properties. smolecule.com Superhydrophobic coatings are of great interest for their self-cleaning abilities, where water droplets roll off the surface, carrying dust and contaminants with them. atu.kz

A study detailed the fabrication of a superhydrophobic coating on cotton fabric using an in-situ generated zirconium zinc stearate formulation. researchgate.netspringerprofessional.de The resulting coating exhibited a static water contact angle of approximately 163°, indicating superhydrophobicity. researchgate.netspringerprofessional.de The presence of zirconium was found to enhance the coating's durability against laundering and mechanical abrasion, a critical factor for real-world applications. researchgate.netspringerprofessional.de Other research has explored the use of zirconium-based materials, such as zirconium silicate and modified zirconia, to create robust superhydrophobic surfaces on materials like aluminum and titanium alloys. researchgate.netnih.govmdpi.comresearchgate.net

Table 2: Performance of Zirconium-Based Superhydrophobic Coatings

| Coating Composition | Substrate | Water Contact Angle (WCA) | Key Finding |

|---|---|---|---|

| Zirconium Zinc Stearate | Cotton Fabric | ~163° | Zirconium species enhanced laundering durability and mechanical robustness. researchgate.netspringerprofessional.de |

| Stearic Acid-Modified Zirconium Silicate | Aluminum Alloy | 152.76° | The superhydrophobic coating exhibited significantly improved corrosion resistance. nih.gov |

There is growing research into coatings that not only repel water but also possess photocatalytic activity, enabling them to break down organic pollutants and microbes when exposed to light. tandfonline.com Research has shown that a zirconium zinc stearate-based superhydrophobic coating on cotton fabric also exhibited excellent photocatalytic properties for the degradation of organic dyes. researchgate.netspringerprofessional.de

In other research, silica-zirconia (SiO₂-ZrO₂) composite matrices have been identified as effective hosts for titanium dioxide nanoparticles, a well-known photocatalyst. tandfonline.com These silica-zirconia coatings are advantageous because they can be processed at lower temperatures (around 100°C), making them suitable for application on heat-sensitive substrates like aluminum. tandfonline.com The modification of such coatings with silver bromide (AgBr) has also been shown to yield excellent photocatalytic activity in the degradation of organic dyes. springerprofessional.de This dual functionality—superhydrophobicity and photocatalysis—makes these coatings promising for applications like self-cleaning and antimicrobial textiles or building materials. researchgate.netresearchgate.net

Anti-reflection Coatings

Anti-reflective (AR) coatings are crucial for improving light transmission in optical devices by minimizing reflection. open.edu These coatings typically consist of multiple thin layers of materials with varying refractive indices that cause destructive interference for reflected light. open.edu Zirconium dioxide (ZrO₂) is a valued material in these multilayer systems due to its high refractive index, transparency, and durability. open.eduscispace.com It is often used in combination with a low-index material like silicon dioxide (SiO₂). open.edu

While this compound itself is not a primary component of the final AR coating, the surface chemistry involving fatty acids like stearic acid is relevant for creating hydrophobic (water-repellent) and self-cleaning surfaces on these coatings. Research into superhydrophobic coatings on zirconia has shown that modification with fatty acids can produce surfaces with high water contact angles. mdpi.com This approach is explored to impart self-cleaning properties to optical components, reducing performance degradation from environmental contaminants. mdpi.com Furthermore, zirconium-based materials are investigated for creating coatings that are not only anti-reflective but also resistant to icing and corrosion. mdpi.commordorintelligence.com

Fabrication of Thin Films for Optical and Electronic Applications

This compound plays a role in the fabrication of ultra-thin films for optical and electronic devices, particularly through the Langmuir-Blodgett (LB) method. nii.ac.jp The LB technique allows for the precise deposition of monomolecular layers onto a substrate, offering exceptional control over film thickness and structure. nii.ac.jpresearchgate.net

In this process, a fatty acid like stearic acid is spread on a water subphase containing metal ions, such as zirconium, lead, and titanium. nii.ac.jp The stearic acid molecules form an organized monolayer at the water's surface, and the metal ions from the subphase bind to the carboxylic acid head groups. This metal-ion-containing fatty acid layer is then transferred to a substrate. By repeating this process, a multilayered film of metal stearates is built up. This organic precursor film is subsequently converted into a purely inorganic metal oxide thin film, such as lead zirconate titanate (PZT), through treatments like ultraviolet/ozone exposure and thermal annealing. nii.ac.jp This method is a candidate for producing ultra-thin (less than 100 nm) ferroelectric films for applications in sensors, capacitors, and microactuators. nii.ac.jp The use of stearic acid as a precursor is fundamental to achieving the highly ordered structure that can control the crystallographic orientation of the final inorganic film. nii.ac.jp

Zirconium-based thin films are also developed for a variety of other applications due to their desirable properties, including high dielectric constant, chemical stability, and wide band gap, making them suitable for use in advanced electronic devices. utep.edu Solution-processed methods using precursors like zirconium (IV) acetylacetonate (B107027) are being explored to fabricate these films at lower temperatures. google.com

Role in Ceramic Processing

The interaction between stearic acid and zirconia powder, forming this compound at the particle surface, is critical in modern ceramic manufacturing, particularly for powder injection molding (PIM).

Ceramic injection molding (CIM) is a key technology for mass-producing complex-shaped ceramic parts. mdpi.comresearchgate.net The process relies on a "feedstock," which is a homogenous mixture of ceramic powder and a polymer binder system. jim.org.cn Achieving a high solid loading of ceramic powder in the feedstock is essential for minimizing shrinkage and defects during sintering, but it also dramatically increases the mixture's viscosity, making it difficult to inject. researchgate.netmatevzdular.com

This is where surface modification with agents like stearic acid or zirconate coupling agents becomes vital. researchgate.netresearchgate.net The polar surface of zirconia powder does not interact well with non-polar polymer binders. researchgate.net Stearic acid acts as a surfactant or coupling agent; its polar carboxylic acid head group adsorbs onto the zirconia particle surface, while its non-polar hydrocarbon tail interacts favorably with the polymer binder. researchgate.netresearchgate.net This surface modification, an in-situ formation of a this compound-like layer, serves several functions:

Reduces Inter-particle Friction: It creates a lubricating layer around the particles, allowing them to slide past each other more easily. researchgate.net

Improves Dispersion: It breaks down powder agglomerates, leading to a more uniform distribution of particles within the binder. psu.eduustb.edu.cn

Studies have shown that modifying zirconia powder with a zirconate coupling agent significantly improves the flowability of the feedstock, allowing for a high powder loading of 86.5 wt.% while maintaining suitability for injection molding. mdpi.comdntb.gov.ua This leads to green parts (the molded, unsintered component) with higher density and strength. mdpi.comjim.org.cn

Table 1: Effect of Zirconate Coupling Agent on Zirconia Feedstock Properties This table summarizes findings from a study on using a zirconate coupling agent to modify zirconia powder for ceramic injection molding.

| Property | Unmodified Powder | Modified with Zirconate Coupling Agent |

| Powder Loading | Lower (not specified) | 86.5 wt.% mdpi.comdntb.gov.ua |

| Feedstock Flowability | Lower | Significantly Increased mdpi.comdntb.gov.ua |

| Green Part Bending Strength | Lower | 12.9 MPa mdpi.comdntb.gov.ua |

| Sintered Part Quality | Prone to defects | Unbroken ceramics achieved mdpi.comdntb.gov.ua |

Data sourced from multiple studies on zirconate coupling agents in ceramic injection molding. mdpi.comdntb.gov.ua

Stable and well-dispersed ceramic suspensions are fundamental to many ceramic forming techniques, including tape casting, slip casting, and stereolithography. admateceurope.com Agglomeration of fine ceramic powders like zirconia is a common problem that can lead to defects in the final product. researchgate.net

Stearic acid is widely used as a dispersant to stabilize these suspensions. researchgate.netresearchgate.net The mechanism involves the adsorption of stearic acid onto the surface of the zirconia particles. Research using Fourier-transform infrared spectroscopy (FTIR) confirms that an esterification reaction occurs between the carboxyl group of stearic acid and the hydroxyl groups on the zirconia surface, forming a covalent bond. researchgate.netpsu.edu This surface modification has two primary effects:

Steric Hindrance: The hydrocarbon tails of the stearic acid molecules form a protective layer around each particle, physically preventing them from getting close enough to agglomerate. researchgate.net

Surface Polarity Change: The treatment changes the powder surface from hydrophilic (water-attracting) to hydrophobic (water-repelling). researchgate.net This is particularly useful for dispersing the powders in non-aqueous, organic-based systems where it improves wettability and compatibility. researchgate.netpsu.edu

Studies have demonstrated that treating zirconia-toughened alumina (ZTA) powders with stearic acid improves dispersibility, with an optimal concentration found to be around 3 wt%. psu.edu This improved dispersion is crucial for creating high-solid-content slurries with the low viscosity required for advanced manufacturing methods like stereolithography. researchgate.netadmateceurope.com

The rheology—or flow behavior—of a ceramic suspension is a critical parameter that dictates its processability. ustb.edu.cnresearchgate.net High viscosity can prevent the complete filling of molds in injection molding or impede layer deposition in additive manufacturing. matevzdular.com The addition of stearic acid to zirconia suspensions significantly modifies their rheological properties. researchgate.netresearchgate.net

By effectively dispersing the particles and reducing inter-particle friction, stearic acid lowers the viscosity of the suspension at a given solid loading. researchgate.netmatevzdular.com This allows for the formulation of feedstocks with a higher percentage of ceramic powder while keeping the viscosity within a processable range. ustb.edu.cn Research on zirconia-wax suspensions showed that fatty acids like stearic acid act as effective dispersants, reducing both the viscosity and the yield stress of the suspension. researchgate.net

Table 2: Comparison of Dispersants for Zirconia-Wax Suspensions This table compares the effectiveness of different fatty acids in stabilizing highly concentrated zirconia-wax suspensions.